Iron-58
Description
Structure
2D Structure
Properties
IUPAC Name |
iron-58 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYBQQBJWHFJM-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[58Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930541 | |
| Record name | (~58~Fe)Iron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.933274 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13968-47-3 | |
| Record name | Iron, isotope of mass 58 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013968473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~58~Fe)Iron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10930541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nuclear Structure and Characteristics of Iron 58 Isotope
Theoretical Frameworks for Iron-58 Nuclear Structure
Understanding the structure of the this compound nucleus involves applying theoretical models that describe the behavior of nucleons (protons and neutrons) within the nucleus.
Application of Nuclear Shell Models to A=58 Iron Isotopes
The nuclear shell model is analogous to the electron shell model in atoms, suggesting that nucleons occupy discrete energy levels or "shells" within the nucleus. gsu.eduwolfram.com Nuclei with certain "magic numbers" of protons or neutrons exhibit enhanced stability, indicative of filled shells. gsu.eduwolfram.com While this compound (Z=26, N=32) does not have a magic number of either protons or neutrons according to the conventional magic numbers (2, 8, 20, 28, 50, 82, 126), the shell model is still applied to understand the energy levels and properties of nuclei in this mass region. gsu.eduwolfram.com Calculations using shell models, such as those employing the GXPF1 effective interaction, have been used to compare against experimental data for nuclei in the fp shell, which includes iron isotopes. scielo.brresearchgate.net These calculations aim to describe the observed excited states and their characteristics. scielo.brresearchgate.net
Analysis of Nuclear Binding Energies and Stability
Nuclear binding energy is the energy required to disassemble an atomic nucleus into its constituent protons and neutrons. A higher binding energy per nucleon generally indicates greater stability. This compound has a nuclear binding energy of 509.95025041 MeV per nucleus, or an average binding energy of 8.7922457 MeV per nucleon. chemlin.org this compound, along with ⁵⁶Fe and ⁶²Ni, is near the peak of the binding energy curve, making these nuclei among the most stable. gsu.eduwikipedia.orgquora.com While ⁶²Ni has the highest mean binding energy per nucleon, ⁵⁸Fe is a close second or third, exceeding ⁵⁶Fe in this regard according to some sources. wikipedia.orgquora.com This high binding energy contributes to this compound's stability as a non-radioactive isotope. ontosight.aiwikipedia.org
Here is a table comparing the binding energy per nucleon for stable iron isotopes and Nickel-62:
| Nuclide | Atomic Number (Z) | Neutron Number (N) | Mass Number (A) | Binding Energy per Nucleon (MeV) | Stability |
| Iron-54 | 26 | 28 | 54 | - | Stable |
| Iron-56 | 26 | 30 | 56 | 8.7902483214286 barwinski.net | Stable |
| Iron-57 | 26 | 31 | 57 | 8.7701742631579 barwinski.net | Stable |
| This compound | 26 | 32 | 58 | 8.7922457 chemlin.org, 8.7921442413793 barwinski.net, 8.792221 periodictable.com | Stable |
| Nickel-62 | 28 | 34 | 62 | 8.79460 quora.com | Stable |
Note: Binding energy values can vary slightly depending on the source and calculation method.
Experimental Investigations of this compound Nuclear Levels
Experimental techniques are employed to probe the excited states and energy levels within the this compound nucleus, providing data to validate and refine theoretical models.
Particle-Transfer Reactions (e.g., (d,p) reactions) and Spectroscopic Analysis
Particle-transfer reactions involve the exchange of one or more nucleons between a projectile and a target nucleus. Reactions like (d,p) (deuteron in, proton out) are commonly used to study nuclear structure. frontiersin.orgarxiv.org In a (d,p) reaction, a deuteron (B1233211) (composed of a proton and a neutron) interacts with a target nucleus, and the neutron is transferred to the target, resulting in the emission of a proton. By analyzing the energy and angular distribution of the emitted protons, information about the energy levels and spectroscopic factors of the residual nucleus can be obtained. While the provided search results mention (d,p) reactions in the context of other iron isotopes like ⁵⁶Fe and ⁶⁰Fe, and general transfer reactions for nuclear structure studies, specific detailed findings of (d,p) reactions directly on a target leading to ⁵⁸Fe excited states were not prominently featured. arxiv.orgiaea.orgosti.gov However, transfer reactions in general are a valuable tool for determining the energy position and orbital occupation of excited states. frontiersin.orgarxiv.org
Gamma-Ray Spectroscopy of Excited States in this compound
Gamma-ray spectroscopy involves detecting and analyzing the gamma rays emitted when a nucleus transitions from a higher-energy excited state to a lower-energy state. infn.it This technique is crucial for mapping the energy level scheme of a nucleus and determining the properties (spin, parity, lifetime) of these excited states. While some results discuss gamma-ray spectroscopy of neighboring nuclei like ⁵⁸Co (produced from reactions involving ⁵¹V and ¹⁰B) or ⁵⁷Fe (from the decay of ⁵⁷Co), and in-beam gamma-ray spectroscopy of neutron-rich Ti isotopes, direct detailed information on gamma-ray spectroscopy specifically focused on the excited states of ⁵⁸Fe from the provided searches is limited. scielo.brresearchgate.netarxiv.orgaps.org However, the principle remains applicable: populating excited states of ⁵⁸Fe through various nuclear reactions and observing the emitted gamma rays would allow for the study of its level structure. infn.it Coulomb excitation, which involves exciting a nucleus through the electromagnetic interaction with another nucleus, is mentioned as a technique used to study collectivity and transition probabilities in ⁵⁸Fe. in2p3.fr
Beta Decay Studies to and from Neighboring Nuclides
Beta decay is a type of radioactive decay where a beta particle (electron or positron) is emitted, changing a neutron into a proton or vice versa, thus transforming the nucleus into an isobar (a nucleus with the same mass number but a different atomic number). brainly.com Studying the beta decay of nuclei that transform into or from ⁵⁸Fe can provide information about the energy levels and decay properties of ⁵⁸Fe and its neighbors. This compound is a stable isotope and does not undergo beta decay. ontosight.aiwikipedia.orgbuyisotope.com However, neighboring isobars with A=58 can undergo beta decay to or from ⁵⁸Fe. For example, ⁵⁸Mn (Manganese-58) and ⁵⁸Co (Cobalt-58) are isobars of ⁵⁸Fe. chemlin.org ⁵⁸Mn is expected to undergo beta-minus decay to ⁵⁸Fe, while ⁵⁸Co undergoes electron capture or beta-plus decay to ⁵⁸Fe. chemlin.org Studies of the beta decay of these neighboring nuclides can populate excited states in ⁵⁸Fe, allowing for their investigation. Conversely, while ⁵⁸Fe is stable, neutron capture on ⁵⁸Fe can produce ⁵⁹Fe, a radioactive isotope that undergoes beta decay to ⁵⁹Co. msu.eduquora.com This process is used to produce ⁵⁹Fe for tracer applications. quora.com
Data Table: Properties of this compound Isotope
| Property | Value | Source |
| Name | This compound | chemlin.orgbuyisotope.com |
| Symbol | ⁵⁸Fe or ⁵⁸₂₆Fe | chemlin.org |
| Mass Number (A) | 58 | chemlin.orgbuyisotope.com |
| Atomic Number (Z) | 26 | chemlin.orgbuyisotope.com |
| Neutron Number (N) | 32 | chemlin.orgbuyisotope.com |
| Isotopic Mass | 57.933274(3) u | chemlin.org |
| Nuclide Mass | 57.9190113 u | chemlin.org |
| Mass Excess | -62.15487 MeV | chemlin.org |
| Mass Defect | 0.547454144 u | chemlin.org |
| Nuclear Binding Energy (per nucleus) | 509.95025041 MeV | chemlin.org |
| Average Binding Energy (per nucleon) | 8.7922457 MeV chemlin.org, 8.7921442413793 MeV barwinski.net, 8.792221 MeV periodictable.com | chemlin.orgbarwinski.netperiodictable.com |
| Half-life | Stable | chemlin.orgontosight.aiwikipedia.orgbuyisotope.com |
| Spin and Parity | 0⁺ | chemlin.orgbuyisotope.comperiodictable.com |
| Natural Abundance | 0.282(12) % chemlin.org, 0.286 % wikipedia.org, 0.28 % buyisotope.com | chemlin.orgwikipedia.orgbuyisotope.com |
| Charge Radius | 3.7745(14) fm | chemlin.org |
Detailed Research Findings:
Research involving this compound contributes to understanding nuclear structure in the mass 58 region. Studies using techniques like Coulomb excitation aim to investigate collectivity and transition probabilities in ⁵⁸Fe, comparing experimental data to theoretical predictions from models such as the interacting shell model. in2p3.fr Discrepancies between experimental results and theoretical calculations for certain transitions, like the B(E2; 4⁺ → 2⁺) value, highlight areas where theoretical models may need refinement or where unaccounted factors are at play. in2p3.fr
Furthermore, this compound plays a role in nuclear astrophysics, particularly in processes occurring in massive stars. It can capture a neutron to form ⁵⁹Fe, and the beta-decay rate of ⁵⁹Fe influences the production yield of ⁶⁰Fe. msu.edu Research using nuclear charge-exchange reactions indirectly determines beta-decay rates from excited states of ⁵⁹Fe, providing crucial data for astrophysical models. msu.edu
Table of Related Nuclides and PubChem CIDs
As this compound is an isotope and not a chemical compound, it does not have a PubChem CID in the same way a compound does. However, PubChem does list isotopes.
| Name | PubChem CID | Notes |
| This compound isotope | 25087137 | Listed as "Iron, isotope of mass 58" nih.govnih.gov |
| Iron (element) | 23925 | The element Iron fishersci.de |
| Cobalt-58 isotope | - | Isobar of this compound |
| Manganese-58 isotope | - | Isobar of this compound |
| Iron-59 isotope | - | Produced by neutron capture on ⁵⁸Fe |
| Cobalt-59 isotope | - | Daughter nuclide of ⁵⁹Fe beta decay |
| Nickel-62 isotope | - | Nuclide with highest binding energy per nucleon |
| This compound Oxide | N/A | A chemical form containing ⁵⁸Fe buyisotope.comamericanelements.com |
Please note that PubChem primarily focuses on chemical compounds. While it includes some isotopic information, comprehensive data for all isotopes may not be available or have standard CIDs assigned. The CID provided for "Iron, isotope of mass 58" refers specifically to the isotopic form listed in PubChem. nih.govnih.gov Chemical compounds containing this compound, such as this compound Oxide, may or may not have a PubChem CID depending on their listing in the database.
Collective Excitations and Nuclear Deformation in Iron Isotopic Chains
The study of collective excitations and nuclear deformation in isotopic chains provides crucial insights into the behavior of atomic nuclei and the evolution of nuclear structure with varying neutron numbers. In the context of iron isotopes, research has focused on understanding how the addition of neutrons influences the collective motion of nucleons and the resulting shape of the nucleus.
Indications of collective behavior in the iron isotopic chain come from the systematics of their 2+ excited states and measurements of B(E2) values, which represent the probability of an electric quadrupole transition between nuclear energy levels and are sensitive indicators of nuclear deformation and collectivity. arxiv.orgarxiv.org Studies have shown that the B(E2) values in iron isotopes suggest a sudden increase in collectivity as the neutron number approaches N=40. arxiv.org
Theoretical and experimental studies of neutron-rich iron isotopes, particularly those approaching N=40, have revealed the disappearance of the shell closure at N=40 when protons are removed from the f7/2 orbital. arxiv.org This phenomenon is associated with the possible appearance of an "island of inversion," a region where rapid development of collectivity and significant nuclear deformation are observed. arxiv.orgaps.org
Calculations using models like the Interacting Boson Model (IBM) and the shell model have been employed to study the development of collectivity and predict the geometric shapes of iron isotopes. jyu.fiarxiv.orgresearchgate.net These studies investigate the effect of nuclear deformation on various nuclear properties, including weak interaction rates relevant to astrophysical processes like presupernova evolution. arxiv.org
Research suggests that in the island of inversion, the occupation of certain neutron orbitals (specifically, highly elongated intruder orbits like 0g9/2 and 1d5/2) induces not only large quadrupole deformation but also significant hexadecapole deformation. aps.orgresearchgate.net This deformation can lead to a notable enhancement of the nuclear matter radius and characteristic shell effects in the nuclear density profile near the surface. aps.orgoup.comoup.com
The onset of deformation can occur at different neutron numbers in different isotopic chains. In the case of iron isotopes, the transition to increased collectivity and deformation is observed around N=40. arxiv.org This is in contrast to other isotopic chains like chromium, where the onset of deformation might occur at an earlier neutron number. arxiv.org
Studies comparing experimental data, such as excitation energies of 2+ states and B(E2) values, with theoretical calculations help to understand the underlying nuclear structure and the role of neutron excitations across shell gaps in driving collectivity and deformation in neutron-rich iron isotopes. arxiv.orgarxiv.orgresearchgate.net
Compound Names and PubChem CIDs
While this compound is an isotope and not a chemical compound, the element Iron (Fe) is the basis for this isotope. PubChem assigns CIDs to chemical substances, including elements.
| Name | PubChem CID |
| Iron | 23925 |
It is important to note that PubChem CIDs are typically associated with the element itself or specific chemical compounds of the element, not individual isotopes.
Nucleosynthetic Pathways and Cosmochemical Tracing of Iron 58
Stellar Nucleosynthesis of Iron-Peak Elements
The iron peak elements (Cr, Mn, Fe, Co, Ni) are produced in significant quantities in supernovae through explosive oxygen and silicon burning, followed by radioactive decay. wikipedia.org While 56Fe is the most abundant iron isotope and a common endpoint of fusion chains in massive stars due to its high nuclear binding energy, 58Fe and 62Ni are even more stable. wikidoc.orgwikipedia.org However, synthesizing 58Fe and 62Ni in large quantities through alpha processes is challenging due to neutron availability and their mass numbers not being multiples of 4. wikipedia.org
In massive stars, particularly those in the 8 to 10 solar mass range, electron capture can play a significant role in the final stages of stellar evolution. innovationnewsnetwork.com As the core density increases, electrons are captured by nuclei like magnesium and neon, leading to a decrease in electron pressure and core collapse. innovationnewsnetwork.com This process can lead to the formation of neutron-rich isotopes. While electron-capture supernovae (ECSNe) are being examined as potential sources of elements heavier than iron, their contribution to elements between the iron group and N=50 nuclei (Zn to Zr) is being investigated through nucleosynthesis calculations based on hydrodynamic explosion models. researchgate.net Neutron-rich convective lumps with low electron fractions in 2D ECSN simulations show interesting production of these elements in nuclear quasi-equilibrium. researchgate.net
Neutron capture reactions are the dominant mechanism for producing elements heavier than iron. annualreviews.orgmpg.de In core-collapse supernovae (Type II), neutrons produced in various stellar burning stages, including the weak s-process, can be captured by seed nuclei like 56Fe to produce heavier isotopes, including 58Fe. harvard.eduanswersresearchjournal.orgoup.com The 22Ne(,n)25Mg reaction is a significant neutron source in massive stars. annualreviews.orgoup.com The s-process in massive stars primarily contributes to the weak s-process component, affecting abundances between iron and strontium. annualreviews.org
Asymptotic Giant Branch (AGB) stars are another significant site for neutron capture processes, specifically the s-process, which is responsible for about half of the elemental abundances heavier than iron in the solar system. annualreviews.orgmdpi.com The s-process in AGB stars proceeds through a sequence of neutron captures and beta decays, building elements along the valley of stability. mdpi.com Neutron capture on 57Fe can produce 58Fe. harvard.edulamost.org
An intermediate neutron-capture process (i-process) is also thought to occur in AGB stars, particularly low-mass, low-metallicity stars, when protons are mixed into a convective helium-burning zone. aanda.orgulb.ac.beepj-conferences.org This process involves higher neutron densities than the typical s-process and can affect the abundances of iron and nickel isotopes. epj-conferences.orgresearchgate.net
Both Type Ia and Type II supernovae contribute to the production of iron-peak elements. arxiv.org Type II supernovae, resulting from the core collapse of massive stars, produce iron-peak elements through explosive oxygen and silicon burning. wikipedia.orgwikipedia.org The shock wave and extreme conditions in these events allow for the brief production of elements heavier than iron. wikipedia.org
Type Ia supernovae, which involve the thermonuclear explosion of a white dwarf, are also significant contributors to iron production. arxiv.orgoup.com While Type Ia supernovae are thought to produce a substantial fraction of the iron in the galaxy, the relative proportions of iron supplied by Type Ia and Type II supernovae to the Galactic disc vary depending on factors like the ejected masses and the delay-time distribution function of Type Ia supernovae. oup.com Studies of iron isotopic anomalies in meteorites suggest that excesses in neutron-poor isotopes like 54Fe and 58Ni, and potentially correlated effects on 58Fe, can be attributed to material produced by nuclear statistical equilibrium in the inner regions of core-collapse supernovae or potentially Type Ia supernovae. arxiv.org
Iron-58 Isotopic Systematics in Extraterrestrial Materials
The isotopic composition of iron in extraterrestrial materials serves as a powerful tracer of their nucleosynthetic origins and the processes that affected them in the early solar system. geologyscience.ruwustl.eduarxiv.orgoxfordre.com
Chondritic meteorites, considered to represent the bulk composition of the solar nebula, show variations in their iron isotopic compositions. wustl.eduresearchgate.netnih.gov While CI chondrites exhibit highly homogeneous iron isotopic compositions, suggesting an initially well-mixed solar nebula, other chondrite groups, such as ordinary chondrites, display larger variations. wustl.edunih.gov These heterogeneities in ordinary chondrites can be influenced by the abundance of components like chondrules, whose isotopic compositions may have been fractionated by evaporation and re-condensation. wustl.edu
Nucleosynthetic enrichments in the neutron-rich isotope 58Fe have been observed in some refractory inclusions within carbonaceous chondrites, although these enrichments can be small and challenging to resolve with older techniques. geologyscience.ruresearchgate.net Recent high-precision measurements have generally shown normal isotopic compositions for bulk iron in planetary materials, but the potential for subtle anomalies, including in 58Fe, is an active area of research. geologyscience.ruresearchgate.net The observed isotopic anomalies in meteorites are thought to be due to the heterogeneous distribution of material from different stellar sources that was not fully homogenized in the early solar system. arxiv.orgoxfordre.com
Presolar grains are microscopic particles that formed in the outflows of stars before the formation of our solar system and were incorporated into meteorites. usra.edu These grains retain the isotopic signatures of their parent stars, offering direct insights into stellar nucleosynthesis. usra.edu
Studies of iron isotopes in presolar silicon carbide (SiC) grains, which are believed to originate from AGB stars and supernovae, have revealed isotopic anomalies. researchgate.netusra.eduusra.edu While some presolar grains show iron isotopic compositions close to the solar system average, others exhibit enrichments in neutron-rich isotopes like 57Fe and 58Fe, consistent with production in AGB stars through the s-process. researchgate.netusra.eduusra.edu Model calculations predict that neutron-rich isotopes like 58Fe can show excesses in AGB stars due to the s-process. usra.edu
Iron implantation from the s-process shells overlying the silicon-rich regions where SiC X grains presumably condensed has been suggested as a possible explanation for observed 58Fe richness in some presolar grains. clemson.edu The isotopic composition of iron in these grains can be complex, potentially reflecting a combination of condensed stellar material and implanted ions. clemson.edu Analyzing iron isotopic ratios in presolar grains, despite challenges like isobaric interferences, provides valuable constraints on nucleosynthesis models and the types of stars that contributed material to the early solar system. researchgate.netusra.edu
Tracing Early Solar System Evolution and Homogenization Processes
The chemical and isotopic homogeneity of the early solar nebula is a fundamental question in cosmochemistry researchgate.netucla.edunih.gov. Studies of iron isotopes, including ⁵⁸Fe, in meteorites and terrestrial materials provide insights into the extent of mixing and homogenization that occurred before the formation of planetesimals and chondrules researchgate.netucla.edunih.gov.
While some isotopic systems in meteorites indicate homogeneity on a planetesimal scale, others, like oxygen isotopes, show anomalies suggesting incomplete mixing of distinct precursor materials researchgate.netucla.edunih.gov. Iron isotope measurements in various meteoritic and terrestrial samples have shown significant variations, but when plotted on a three-isotope diagram, the data often fall on a single mass-fractionation line researchgate.netucla.edunih.gov. This suggests that despite initial heterogeneities, a significant degree of homogenization of iron isotopes occurred in the solar nebula prior to the formation of planetesimals and chondrules researchgate.netucla.edunih.gov.
However, the presence of isotopic anomalies of iron, nickel, and chromium in some calcium- and aluminum-rich refractory inclusions (CAIs) and chromium-isotope anomalies in meteorite leachates indicate that iron isotopes were unlikely to have been initially completely homogeneous, and that the observed homogeneity in solar system material is a result of subsequent processes within the solar nebula ucla.edu. High-precision measurements of all iron isotopes, including the less abundant ⁵⁸Fe, have been crucial in assessing the level of homogeneity. The solar nebula was likely homogenized at a planetary scale at the 0.2 ε and 0.5 ε level for ⁵⁶Fe and ⁵⁸Fe, respectively researchgate.netusra.edu.
Data Table: Approximate Natural Abundances of Stable Iron Isotopes
| Isotope | Approximate Natural Abundance (%) |
| ⁵⁴Fe | 5.8 |
| ⁵⁶Fe | 91.7 |
| ⁵⁷Fe | 2.2 |
| ⁵⁸Fe | 0.3 |
Note: Abundance values are approximate and can vary slightly depending on the source. wikipedia.orgusgs.gov
This compound as a Tracer for Planetary Differentiation and Formation
Iron isotopes, particularly the variations in their ratios, serve as powerful tracers for understanding the processes of planetary differentiation, including core-mantle segregation, magmatic evolution, and the effects of impact events wustl.edu. The distinct chemical behavior of iron in different phases (e.g., metallic liquid, silicate (B1173343) melt, crystals) can lead to isotopic fractionation, providing a record of these processes.
Investigations of Core-Mantle Segregation in Planetesimals and Terrestrial Bodies
Core-mantle differentiation, the process by which dense iron-rich material separates from silicate material to form a metallic core and a rocky mantle, is a fundamental step in the formation of rocky planets and planetesimals mdpi.comwikipedia.org. Iron isotopes can fractionate during this process due to differences in the partitioning of isotopes between the metallic and silicate phases mdpi.comresearchgate.net.
Modeling of core formation processes in terrestrial planets also utilizes iron isotope data. The segregation of molten iron, which is denser than silicate rock, to the center of a planet is a key aspect of differentiation wikipedia.orghawaii.edu. The extent of iron isotope fractionation during this process depends on factors such as pressure, temperature, and the degree of melting mdpi.comresearchgate.net. Comparing the iron isotopic composition of the Earth's mantle and crust to that of chondrites can provide insights into the conditions under which Earth's core formed mdpi.comnih.gov. Some studies suggest that the terrestrial mantle's iron isotope signature is similar to that of CI carbonaceous chondrites, which represent the bulk solar system composition, potentially indicating rapid accretion and differentiation of the proto-Earth nih.gov.
Isotopic Constraints on Magmatic Evolution in Planetary Systems
Magmatic differentiation, the process by which a magma changes composition as it cools and crystallizes, can also lead to fractionation of iron isotopes researchgate.netresearchgate.net. As minerals crystallize from a melt, they can preferentially incorporate certain isotopes of iron, leaving the remaining melt with a different isotopic composition researchgate.netresearchgate.net.
Studies of volcanic and intrusive rocks on Earth and other planetary bodies utilize iron isotopes to trace magmatic processes wustl.eduresearchgate.netresearchgate.net. For example, investigations of basalts from Kilauea Iki lava lake in Hawaii have shown that iron isotopes fractionate during magmatic differentiation at both whole-rock and crystal scales researchgate.net. Fractional crystallization of iron-bearing minerals like olivine (B12688019) and pyroxene (B1172478) can elevate the δ⁵⁶Fe of the residual melt researchgate.net.
The extent of iron isotope fractionation during magmatic evolution is influenced by factors such as the type of minerals crystallizing, the oxygen fugacity, and the presence of a fluid phase researchgate.netnju.edu.cn. While initial studies suggested minimal iron isotope fractionation during the formation of various terrestrial igneous rocks, more recent research has revealed heavier iron isotopic compositions in highly evolved magmas researchgate.net. Iron isotope variations in magmatic rocks can thus provide constraints on the processes of partial melting, fractional crystallization, and fluid exsolution in planetary crusts and mantles researchgate.netresearchgate.netnju.edu.cn. Studies of crustal materials from the Moon, Mars, Vesta, and other bodies using iron isotopes help in understanding their magmatic histories wustl.edu.
Assessment of Impact Processes in Asteroidal Parent Bodies
Impact processes played a significant role in the early solar system, contributing to the accretion and evolution of planetesimals and larger bodies oxfordre.com. Iron isotopes can potentially be used to assess the effects of impact events on asteroidal parent bodies.
Iron meteorites, particularly those containing silicate inclusions, provide evidence for impacts between molten or partly molten planetesimals oxfordre.com. While the primary heat source for melting in planetesimals was the radioactive isotope ²⁶Al, some iron meteorites may have formed through impact melting of chondritic material oxfordre.com.
Advanced Methodologies for Iron 58 Isotope Analysis
Principles of Stable Isotope Tracing with Enriched Iron-58
Stable isotope tracers are powerful tools for investigating the pathways and rates of biogeochemical processes. usgs.govwisc.edu By introducing a substance enriched in a rare stable isotope, such as this compound, into a system, scientists can track the movement and transformation of that element. researchgate.net
Theoretical Basis of Isotopic Tracer Applications in Biogeochemical Studies
The fundamental principle of stable isotope tracing is that the enriched isotope acts as a label, allowing the traced element to be distinguished from the naturally abundant element already present in the system. britannica.comyoutube.com Since stable isotopes of an element are chemically identical, the enriched tracer is assumed to behave in the same way as the natural element in biological and chemical processes. nih.gov
In a typical tracer experiment, a known amount of a compound enriched in 58Fe is introduced into a system (e.g., a soil column, a microbial culture, or a living organism). Over time, samples are collected from different components of the system and their iron isotopic compositions are measured. An increase in the abundance of 58Fe in a particular component indicates that it has incorporated iron from the tracer. By measuring the change in isotopic composition, researchers can quantify the rates of iron uptake, transport, and transformation. researchgate.net
Kinetic Modeling Approaches in Stable Isotope Tracing Experiments
To extract quantitative information from stable isotope tracing experiments, the data are often analyzed using kinetic models. These models are mathematical representations of the system being studied, describing the movement of the element of interest between different pools or compartments.
The rate of change of the tracer concentration in a given compartment is described by a set of differential equations that account for the fluxes into and out of that compartment. By fitting the model to the time-series data of isotopic enrichment in different compartments, the rates of the underlying processes can be estimated. researchgate.netnih.gov
For example, in a study of iron uptake by a cell, a simple two-compartment model might be used, representing the external medium and the intracellular space. The rate of change of 58Fe in the cells would be a function of the rate of iron transport across the cell membrane and the isotopic composition of the external medium. By measuring the 58Fe enrichment in the cells over time, the iron uptake rate can be determined. More complex models can be developed to represent more intricate systems with multiple interacting pools and processes.
Erythrocyte Iron Incorporation Methodological Framework for Iron Kinetics
The erythrocyte iron incorporation method is a widely used technique to assess the bioavailability of iron by measuring the amount of an orally administered stable isotope, such as ⁵⁸Fe, that is incorporated into red blood cells (erythrocytes). nih.govnih.gov This method evaluates both the absorption of the iron dose and its subsequent transport to the bone marrow for utilization in hemoglobin synthesis. nih.gov Typically, a whole blood sample is collected 14 days after the administration of the isotope, as most of the absorbed iron is incorporated into erythrocytes within 10–12 days. nih.gov
The fundamental principle of this method relies on several key assumptions validated in early studies using radioisotopes:
A consistent fraction of absorbed iron is incorporated into erythrocytes. nih.gov
Hemoglobin within erythrocytes contains a constant concentration of iron. nih.gov
Once incorporated, the isotopic iron remains within the erythrocyte for its entire lifespan (~120 days) and does not exchange with iron in the plasma. nih.gov
To differentiate between the efficiency of iron absorption from the gut and its utilization by erythroid precursor cells, a dual-isotope method can be employed. This involves the simultaneous administration of an oral ⁵⁸Fe tracer and an intravenous tracer (e.g., ⁵⁷Fe). nih.govnih.gov The intravenous tracer allows for a direct measurement of the fraction of circulating iron that is incorporated into new red blood cells, providing a correction factor for the orally administered isotope. nih.govbohrium.com
This methodology has been applied in various research contexts, including feasibility studies in infants to measure iron availability from different formulas and foods. nih.govnih.govnih.gov For instance, one study in infants demonstrated that the percentage of an administered ⁵⁸Fe dose incorporated into erythrocytes ranged from 3.2% to 16.0%, and this was inversely correlated with serum ferritin concentrations, a marker of iron stores. nih.gov
Table 1: Research Findings from ⁵⁸Fe Erythrocyte Incorporation Studies
| Study Population | Key Findings | Reference |
|---|---|---|
| Very Low Birth Weight (VLBW) Infants | After correcting for the 17.8% incorporation of an intravenous iron dose, the absorption of the enteral ⁵⁸Fe dose was calculated to be 26.3 ± 13.0%. | nih.gov |
| School-age Children | Incorporation of ⁵⁸Fe was significantly greater from a lunch with a beef patty (2.02%) compared to a lunch with a beef-soy patty (1.05%). | nih.gov |
| Infants (126 days old) | The percentage of the ⁵⁸Fe dose entering circulation (3.2% to 16.0%) was inversely correlated with serum ferritin concentration. | nih.gov |
Plasma Isotope Appearance Methodological Framework for Iron Absorption Dynamics
In contrast to the erythrocyte incorporation method which provides a delayed measure of iron bioavailability, the plasma isotope appearance method offers immediate insights into the rate, quantity, and pattern of iron absorption. nih.gov This technique involves collecting multiple plasma or serum samples over several hours following the oral administration of an ⁵⁸Fe-labeled compound. nih.gov
By measuring the concentration of ⁵⁸Fe in the plasma at various time points, researchers can construct an absorption curve. Key metrics derived from this curve include the time to reach the peak isotope concentration and the total area under the curve (AUC). nih.gov These parameters provide a dynamic view of how quickly and to what extent iron is absorbed from the gastrointestinal tract into the bloodstream.
This method is particularly useful for comparing the absorption profiles of different iron compounds or the effect of dietary components on iron uptake. For example, a crossover study in iron-depleted women used ⁵⁷Fe and ⁵⁸Fe to investigate the effect of prebiotics on iron absorption. nih.gov Blood samples were collected over 24 hours to determine the plasma appearance and fractional iron absorption, providing a detailed picture of the absorption dynamics. nih.gov
Fecal Recovery Methodological Framework for Iron Balance Studies
The fecal recovery or metabolic balance method is a direct approach to determine iron absorption by quantifying the amount of an orally administered ⁵⁸Fe tracer that is not absorbed and is subsequently excreted in the feces. nih.govnih.govnih.gov The principle is straightforward: the amount of absorbed iron is the difference between the administered dose and the amount recovered in a complete fecal collection over a set period. nih.govnih.gov
This method offers a distinct advantage as it directly measures unabsorbed iron, distinguishing the administered tracer from endogenous iron that is lost through shed intestinal cells. nih.gov Studies have demonstrated the rapidity and completeness of unabsorbed ⁵⁸Fe excretion using this technique. nih.gov
The fecal recovery method has been used in various studies, from assessing iron absorption in young men to comparing iron sources in newborn infants. nih.govnih.gov For instance, a study in premature infants measured a gastrointestinal absorption of an ⁵⁸Fe dose of 41.6 ± 17.6% using fecal isotope balance. nih.gov Another study used fecal monitoring to show that the addition of vitamin C significantly increased the absorption of ⁵⁸Fe-labeled ferric ammonium (B1175870) citrate. nih.gov While considered a gold standard, the practical challenge of ensuring complete and timed fecal collections can be a limitation, especially in large-scale studies. nih.gov
Table 2: Iron Absorption Measured by ⁵⁸Fe Fecal Recovery
| Study Population | Iron Compound | Condition | Mean Absorption (%) | Reference |
|---|---|---|---|---|
| Healthy Volunteers | ⁵⁸Fe Ferric Ammonium Citrate | Control | 15.0 ± 5.5 | nih.gov |
| Healthy Volunteers | ⁵⁸Fe Ferric Ammonium Citrate | With Vitamin C | 34.4 ± 6.1 | nih.gov |
| Juvenile Athletes | Enriched ⁵⁸Fe | Training Period | 9.1 ± 2.8 | nih.gov |
Isotope Dilution Methodological Framework for Long-Term Iron Cycling Studies
The stable isotope dilution method is an innovative approach that enables the study of both iron absorption and loss over extended periods. nih.gov Unlike other methods that measure the appearance of a tracer, this technique inverts the concept. nih.gov It involves first enriching the body's iron stores with a stable isotope like ⁵⁸Fe. After a period of equilibration, naturally occurring dietary iron acts as a "tracer" that dilutes the enriched isotopic signature in the body. nih.goviaea.org
The methodology involves two main steps:
Enrichment and Equilibration: A dose of a stable iron isotope is administered, and sufficient time (e.g., up to a year) is allowed for it to equilibrate with the body's various iron pools, including circulating iron in erythrocytes, tissue iron, and storage iron. nih.goviaea.org
Dilution Monitoring: The isotopic enrichment in red blood cells is then measured at different time points. The rate at which the tracer concentration decreases due to dilution from absorbed dietary iron of natural isotopic abundance is used to calculate long-term iron absorption. iaea.org Simultaneously, the reduction in the total amount of the tracer in the body reflects iron loss. iaea.org
This technique provides a more robust and potentially less confounded measure of long-term iron balance compared to conventional iron status biomarkers like hemoglobin and serum ferritin, which can be influenced by factors such as inflammation. nih.goviaea.org It has been used to compare body iron balance in women from different geographical locations and to assess the impact of iron supplementation over several months. ethz.ch
Neutron Activation Analysis (NAA) for this compound Quantification
Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for the quantitative determination of elements in a sample without destroying it. nih.govwikipedia.org It is particularly well-suited for quantifying ⁵⁸Fe in biological samples for tracer studies. nih.gov
The principle of NAA for ⁵⁸Fe analysis involves the following steps:
Irradiation: The sample is placed in a nuclear reactor and bombarded with thermal neutrons. nih.govwikipedia.org
Activation: The stable ⁵⁸Fe nucleus captures a neutron, undergoing an (n,γ) reaction to become the radioactive isotope Iron-59 (⁵⁹Fe). nih.gov
Decay and Detection: The newly formed ⁵⁹Fe is unstable and decays with a characteristic half-life (44.51 days), emitting specific gamma rays (at 1099.2 and 1291.6 keV). nrc.gov
Quantification: The intensity of these emitted gamma rays is measured using a high-resolution gamma-ray detector. This intensity is directly proportional to the amount of ⁵⁹Fe created, and therefore to the original mass of ⁵⁸Fe in the sample. nih.gov
NAA offers exceptional sensitivity, capable of detecting the very low natural abundance of ⁵⁸Fe (about 0.28%) in tissues. nih.govnrc.gov Its non-destructive nature is a significant advantage, and it disregards the chemical form of the element, focusing solely on the nucleus. wikipedia.orgucdavis.edu This makes NAA a powerful tool for tracing ⁵⁸Fe in studies of absorption, distribution, and metabolism, providing a non-radioactive alternative to using ⁵⁹Fe directly as a tracer. nih.gov
Table 3: Nuclear Properties Relevant to NAA of ⁵⁸Fe
| Property | Value | Reference |
|---|---|---|
| Target Isotope | ⁵⁸Fe | nih.gov |
| Natural Abundance of ⁵⁸Fe | ~0.28% | nrc.gov |
| Nuclear Reaction | ⁵⁸Fe (n,γ) ⁵⁹Fe | nih.gov |
| Activation Product | ⁵⁹Fe | nih.gov |
| Half-life of ⁵⁹Fe | 44.51 days | nrc.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Iron-57 |
| Iron-59 |
| Ferric ammonium citrate |
Isotopic Fractionation Mechanisms and Their Applications in Geochemistry and Biogeochemistry
Fundamental Principles of Iron Isotope Fractionation
Iron isotope fractionation is governed by several fundamental principles, including mass-dependent and non-mass-dependent processes, and is significantly influenced by the chemical environment and bonding of iron.
Mass-Dependent Fractionation Phenomena in Iron Systems
Mass-dependent fractionation is the most common type of isotopic fractionation and arises from differences in the vibrational energies of isotopic molecules. nih.govtandfonline.com Heavier isotopes, like 58Fe, tend to concentrate in phases or species where the bonds are stronger or stiffer, leading to lower vibrational energies. nih.gov This effect is proportional to the relative mass difference between the isotopes. nih.govznaturforsch.com
In iron systems, mass-dependent fractionation occurs during various processes, including:
Equilibrium exchange between different iron species or phases. researchgate.net
Kinetic processes such as diffusion, precipitation, and dissolution. wikipedia.org
Redox transformations between Fe(II) and Fe(III). nih.govresearchgate.net
The magnitude of mass-dependent fractionation is typically expressed using fractionation factors (α) or epsilon (ε) values, which quantify the isotopic difference between two substances. For stable isotopes, the fractionation is generally proportional to the difference in isotopic masses. For iron, this means that the fractionation between 58Fe and 54Fe is approximately twice the fractionation between 56Fe and 54Fe. anl.gov
Research findings consistently show mass-dependent fractionation in various iron-bearing systems. For example, studies on the isotopic composition of biological standards and natural samples validate the mass-dependent relationship between iron isotopes, where δ57Fe is approximately 1.5 times δ56Fe, and δ58Fe is approximately 2 times δ56Fe. nih.govanl.govoup.com
Influence of Iron Bonding Environments on Isotopic Partitioning
The chemical bonding environment of iron significantly influences isotopic partitioning during fractionation processes. The strength and nature of chemical bonds affect the vibrational frequencies of iron isotopes, leading to differential enrichment of isotopes in different compounds or phases. nih.govtandfonline.comgoldschmidt.inforutgers.edu
Studies have shown that differences in coordination number, ligand type, and oxidation state (Fe(II) vs. Fe(III)) lead to measurable isotopic fractionations. nih.govrutgers.edugoldschmidt.inforesearchgate.net For instance, heavier iron isotopes are often preferentially incorporated into phases where iron is in a higher oxidation state or has stronger bonds. nih.govresearchgate.net
Research utilizing techniques like X-ray Absorption Spectroscopy (XAS) and first-principles calculations has helped to elucidate the link between iron's structural status and isotopic fractionation during processes like adsorption onto bacterial surfaces or partitioning between minerals and melts. goldschmidt.inforutgers.edugoldschmidt.inforesearchgate.netrsc.orggeochemicalperspectivesletters.orgcapes.gov.br These studies highlight the importance of considering the specific bonding environment when interpreting iron isotope variations in natural samples.
Redox-Driven Iron Isotope Fractionation Processes
Redox transformations between Fe(II) and Fe(III) are among the most significant drivers of iron isotope fractionation in low-temperature environments. nih.govresearchgate.net These processes are ubiquitous in both geological and biological systems.
Isotopic Effects during Fe(II)/Fe(III) Oxidation and Reduction Reactions
Oxidation and reduction reactions involving iron lead to substantial isotopic fractionation, with a general tendency for heavier isotopes to be enriched in the more oxidized Fe(III) species compared to the reduced Fe(II) species. nih.govresearchgate.netunit.no This fractionation arises from the differences in bonding environments and electron configurations between Fe(II) and Fe(III).
Experimental studies have quantified the isotopic fractionation associated with Fe(II) oxidation and Fe(III) reduction under various conditions. For example, Fe(II) oxidation often produces solid Fe(III) phases that are enriched in heavy isotopes relative to the aqueous Fe(II). acs.orgnih.gov The magnitude of this fractionation can vary depending on the reaction pathway (biotic vs. abiotic) and environmental factors like pH. rsc.orgwisc.edu
Conversely, the reduction of Fe(III) minerals by microorganisms typically produces aqueous Fe(II) that is depleted in heavier isotopes. rsc.orgacademie-sciences.frwisc.edu This isotopic signature is characteristic of dissimilatory iron reduction and is used to trace microbial activity in various environments. researchgate.netrsc.orgacademie-sciences.fr
Data from experimental studies on Fe(II)/Fe(III) redox transformations illustrate the isotopic shifts that occur.
| Process | Fe Species/Phase 1 | Fe Species/Phase 2 | Typical δ56Fe Fractionation (‰) (Species 2 - Species 1) | Reference |
| Fe(II) Oxidation | Aqueous Fe(II) | Solid Fe(III) | +2 to +4 | acs.orgnih.gov |
| Fe(III) Reduction | Solid Fe(III) | Aqueous Fe(II) | -2 to -3 | rsc.orgacademie-sciences.fr |
| Equilibrium Exchange | Aqueous Fe(II) | Aqueous Fe(III) | +2.75 to +3.56 | researchgate.netunit.no |
These fractionations are crucial for interpreting iron isotope variations in natural archives like sediments and minerals, providing insights into past and present redox conditions and the activity of iron-cycling microorganisms. researchgate.netacs.orgacademie-sciences.fr
Electron and Atom Exchange Dynamics in Aqueous and Mineral Iron Systems
Electron and atom exchange processes between aqueous Fe(II) and solid Fe(III) phases play a significant role in iron isotope fractionation, particularly in driving the recrystallization of iron minerals and influencing the isotopic composition of both the solid and aqueous pools. acs.orgnih.govpnas.orgnih.govacs.org
This exchange involves the transfer of electrons between Fe(II) and Fe(III) at the mineral surface, coupled with the exchange of iron atoms between the aqueous and solid phases. wisc.edupnas.orgnih.govosti.gov These processes can lead to significant isotopic fractionation, even without net mineral dissolution or precipitation. pnas.orgnih.gov
Studies using isotopic tracers, such as 57Fe-enriched Fe(II), have directly demonstrated atom exchange between aqueous Fe(II) and various Fe(III) minerals like goethite and hematite. pnas.orgnih.govosti.gov This exchange can penetrate several nanometers into the mineral structure and is influenced by factors such as pH and the presence of organic matter. wisc.edupnas.orgacs.orgosti.gov
The dynamics of electron and atom exchange are critical for understanding the long-term evolution of iron isotopic signatures in soils and sediments, as they can reset or modify the isotopic composition established during initial formation processes. nih.govacs.org This is particularly relevant in environments with fluctuating redox conditions.
Iron-58 in Terrestrial Biogeochemical Cycles
Iron (Fe) is a crucial element in terrestrial biogeochemical cycles, participating in a wide range of redox processes and biological transformations. This compound (⁵⁸Fe) is one of the four stable isotopes of iron, alongside ⁵⁴Fe, ⁵⁶Fe, and ⁵⁷Fe. Variations in the natural abundance ratios of these stable isotopes, particularly expressed as δ⁵⁶Fe (per mil deviation of the ⁵⁶Fe/⁵⁴Fe ratio relative to a standard), serve as powerful tracers for deciphering iron sources, pathways, and the processes that drive its cycling in various environments.
Aqueous Iron Cycling in Modern and Ancient Environments (e.g., Oceans, Sediments)
The cycling of iron in aquatic systems, including modern oceans, lakes, and ancient sedimentary environments, is a complex interplay of physical, chemical, and biological processes. Iron isotopes, including ⁵⁸Fe, are fractionated during these processes, providing insights into the prevailing conditions and dominant reactions.
Iron isotopes are widely used to identify and trace the origins of iron in aquatic systems. Different sources of iron to the ocean, such as atmospheric dust, riverine input, hydrothermal vents, and the dissolution of sediments, possess distinct iron isotopic signatures annualreviews.orgpnas.orgresearchgate.netsfis.eufrontiersin.organu.edu.au. By measuring the isotopic composition of dissolved and particulate iron in the water column and sediments, researchers can constrain the relative contributions of these different sources annualreviews.orgpnas.orgresearchgate.netsfis.eufrontiersin.orgresearchgate.netacs.orgroyalsocietypublishing.org.
For instance, studies in the Southern Ocean have revealed distinct dissolved iron (DFe) isotopic compositions at different depths, suggesting varying dominant sources and processes. A minimum in light iron isotopes (e.g., depleted in ⁵⁶Fe relative to heavier isotopes like ⁵⁸Fe) is observed at intermediate depths, often linked to organic matter remineralization. In contrast, deeper waters tend to show heavier isotopic compositions, attributed to abiotic processes like the non-reductive release of iron from lithogenic particles through desorption or ligand-promoted dissolution pnas.orgsfis.eu.
The isotopic signature of iron released from reducing sediments is typically light (negative δ⁵⁶Fe values), reflecting the fractionation associated with microbial iron reduction annualreviews.orgresearchgate.netyale.educopernicus.orgcopernicus.org. This isotopically light signature can persist into bottom waters, highlighting the role of sediments as a source of dissolved iron to the ocean annualreviews.orgresearchgate.netroyalsocietypublishing.org. Hydrothermal vents can also supply iron with characteristic isotopic compositions to the deep ocean hawaii.edumdpi.com.
Organic ligands play a critical role in controlling the solubility and speciation of dissolved iron in aquatic environments, and they significantly influence iron isotope fractionation researchgate.netnoaa.govifremer.frnih.govethz.chnih.gov. The strong complexation of Fe(III) by organic ligands increases its solubility in oxic waters where inorganic iron would otherwise precipitate researchgate.net.
Research indicates that the binding of iron to organic ligands can govern iron isotope fractionation, sometimes exerting a stronger control than redox reactions alone researchgate.netnih.gov. For example, in wetland environments, the preferential binding of heavier iron isotopes (such as ⁵⁸Fe) to large biological organic ligands can enrich the dissolved phase in these heavier isotopes, even under oxic conditions where the initial aggregation and sedimentation of Fe(III) nano-oxides might favor lighter isotopes in solution researchgate.netnih.gov.
Experimental studies have shown that equilibrium iron isotope fractionation occurs during organic ligand exchange ifremer.fr. The magnitude of this fractionation can be positively correlated with the iron-ligand binding affinity ifremer.fr. This complexation by organic ligands is a key process affecting the dissolved iron isotope composition in various settings, including hydrothermal plumes noaa.gov.
Microbial Influences on Iron Isotope Fractionation
Microorganisms are significant drivers of iron biogeochemical cycles, catalyzing redox transformations that lead to substantial iron isotope fractionation. These microbial processes leave characteristic isotopic signatures that can be preserved in minerals and porewaters, providing records of past and present microbial activity.
Dissimilatory iron reduction (DIR), a process where microorganisms use Fe(III) as a terminal electron acceptor for respiration, is a major pathway for iron reduction in anoxic environments like sediments and subsurface waters annualreviews.orgresearchgate.netnih.gov. This process is known to cause significant iron isotope fractionation.
During DIR, microorganisms typically preferentially reduce and release the lighter iron isotopes (such as ⁵⁴Fe and ⁵⁶Fe) into the dissolved Fe(II) pool, leaving the residual solid-phase Fe(III) substrate enriched in heavier isotopes (including ⁵⁸Fe) annualreviews.orgresearchgate.netcopernicus.orgcopernicus.org. Reported fractionation factors (Δ⁵⁶Fe) associated with microbial iron reduction can be significantly negative, with values up to -3‰ observed in some studies copernicus.orgcopernicus.org. This enrichment of dissolved Fe(II) in lighter isotopes is a characteristic signature of microbial iron reduction in shallow subsurface sediments and influences benthic iron fluxes copernicus.orgcopernicus.org.
Bacterial iron oxidation, the process by which microorganisms oxidize Fe(II) to Fe(III), also leads to iron isotope fractionation and the precipitation of Fe(III) minerals. This process occurs in various environments, including at redox boundaries and in the presence of iron-oxidizing bacteria (FeOB) oup.comnih.govfrontiersin.org.
Aerobic and anaerobic iron-oxidizing bacteria can catalyze the formation of Fe(III) minerals, such as iron oxyhydroxides oup.comnih.govfrontiersin.orgoup.com. Isotopic fractionation occurs during this oxidation and precipitation, and studies suggest that microbially formed iron oxides can be enriched in heavier isotopes, including ⁵⁶Fe (relative to lighter isotopes) cambridge.orgrsc.org. The magnitude and direction of fractionation can be influenced by factors such as pH and the specific mineral phases formed frontiersin.orgrsc.org. For instance, poorly crystalline Fe(III) oxyhydroxides and goethite can form at lower pH, while magnetite might be observed at higher pH, with potentially different isotopic signatures frontiersin.org.
The precipitation of iron minerals on bacterial cell surfaces or in their vicinity is a common outcome of bacterial iron oxidation oup.comfrontiersin.orgoup.com. This biomineralization process can lead to the encrustation of bacterial cells oup.comfrontiersin.org and the formation of characteristic mineral structures nih.gov. The isotopic composition of these bacterially induced iron oxides can potentially be used to distinguish them from abiogenically formed iron oxides cambridge.org. Studies have shown enrichment in heavier isotopes upon iron adsorption onto bacterial cell surfaces, particularly when oxidation is involved rsc.org.
Reconstructing Paleoenvironmental Conditions using Iron Isotope Signatures in Banded Iron Formations
Banded Iron Formations (BIFs) are Precambrian chemical marine sedimentary rocks characterized by alternating layers of iron-rich minerals and silica (B1680970) (chert) pnas.orgresearchgate.netmdpi.com. They represent a significant period of iron deposition in ancient oceans and provide crucial insights into the paleoenvironmental conditions of the early Earth pnas.orgmdpi.comnasa.gov. The chemical and isotopic compositions of BIFs are used as proxies for ancient seawater or paleoenvironments mdpi.comnasa.gov.
Iron isotope signatures in BIFs are particularly valuable for reconstructing past redox conditions and understanding the sources and pathways of iron in Precambrian oceans pnas.orgmdpi.comnasa.gov. The deposition of BIFs required ancient oceans to be sufficiently reduced to transport large quantities of aqueous Fe²⁺, followed by an oxidation step to form insoluble Fe³⁺ oxides/hydroxides pnas.org. This vigorous iron redox cycle could induce significant iron isotope fractionation between ferrous and ferric phases or aqueous species pnas.org.
Studies of iron isotopes in BIFs have revealed a wide range of δ⁵⁶Fe values, from approximately -2.5‰ to +1.5‰ pnas.orgwikipedia.org. These variations are interpreted in the context of different iron sources and depositional processes. For example, combined iron and neodymium isotope data from BIFs suggest contributions from both submarine hydrothermal activity and continentally derived iron mobilized by microbial iron reduction pnas.orgpnas.org. High εNd and δ⁵⁶Fe signatures can indicate a hydrothermal component, while correlated decreases in these values may reflect a continental component pnas.orgpnas.org.
Despite extensive study, a consensus on explaining the full range of δ⁵⁶Fe values in BIFs is still developing pnas.org. Some negative δ⁵⁶Fe values have been interpreted to reflect partial oxidation of hydrothermal Fe²⁺, while others suggest different processes pnas.org. The isotopic fingerprint for bacterial iron reduction, which can produce isotopically light dissolved Fe²⁺, may be preserved in the rock record, including in BIFs dating back billions of years geosociety.orgresearchgate.netresearchgate.net.
Data from BIFs from different locations and ages show variations in iron isotopic compositions. For instance, iron-isotope data from the Kuruman Iron Formation in South Africa show consistently higher δ⁵⁶Fe values in samples from proximal sediments compared to distal sediments pnas.org. In situ oxygen and iron isotope analyses of BIFs can provide a deeper understanding of their genesis and help constrain their use as proxies for paleoenvironmental conditions and microbial processes nasa.gov.
Table 1: Representative δ⁵⁶Fe Values in Banded Iron Formations
| Formation/Location | Age | δ⁵⁶Fe Range (‰) | Interpretation/Notes | Source |
| Kuruman Iron Formation, South Africa | ~2.5 Ga | Varied | Higher values in proximal sediments | pnas.org |
| Brockman Iron Formation, Australia | ~2.5 Ga | Varied | Used in in situ O and Fe isotope studies | nasa.gov |
| Neoproterozoic Iron Formations, Corumbá | Neoproterozoic | -1.83 to -0.49 | Controlled by seawater signature, microbial activity, and supergene alteration | researchgate.net |
| Archean Jaspilites, Carajás, Brazil | Archean | Varied | Hypogene ores tend to display lighter values than host BIFs | researchgate.net |
| Global BIFs | Precambrian | -2.5 to +1.5 | Wide range reflecting various sources and processes | pnas.orgwikipedia.org |
Note: δ⁵⁶Fe values are relative to a standard, typically IRMM-014 or average igneous rocks.
Iron Isotope Systematics in Geochemical Ore-Forming Processes
Iron isotope systematics are also applied to understand the processes involved in the formation of various types of ore deposits, particularly those rich in iron anl.govnju.edu.cn. The isotopic composition of iron in ore minerals can provide information about the source of the ore-forming fluids, the temperature of mineralization, and the dominant chemical reactions that occurred during ore formation mdpi.commdpi.commdpi.comresearchgate.net.
Fractionation of iron isotopes during ore formation can be influenced by factors such as temperature, redox conditions, fluid-rock interaction, and mineral precipitation kinetics mdpi.commdpi.commdpi.comresearchgate.net. High-temperature magmatic processes generally result in only minor iron isotope fractionation researchgate.netresearchgate.net. However, hydrothermal processes, which are involved in the formation of many ore deposits, can induce significant fractionation mdpi.commdpi.commdpi.comresearchgate.net.
Studies on skarn deposits, for example, have shown significant iron isotope fractionation in hydrothermal fluids mdpi.commdpi.com. The δ⁵⁶Fe values in magnetite and other iron-oxide minerals from skarn deposits can indicate the source of magmatic ore-forming fluids mdpi.com. Fluid-rock interaction and the precipitation of minerals like magnetite and diopside (B82245) can lead to the preferential leaching or incorporation of certain iron isotopes, influencing the isotopic composition of the remaining fluid and the precipitating minerals mdpi.commdpi.com.
Hydrothermal ore deposits often show enrichment in lighter iron isotopes, with a broad range of δ⁵⁶Fe values that can be affected by multiple factors mdpi.comresearchgate.net. Modern seafloor hydrothermal sulfides also display a wide range of iron isotope variations mdpi.comresearchgate.net.
The application of iron isotopes in mineral exploration is still developing, partly due to the limited availability of isotopic data for ore samples researchgate.net. However, existing data suggest that hypogene (hydrothermal) ores tend to display moderately lighter δ⁵⁶Fe values compared to their precursor BIFs in some deposits researchgate.net.
Table 2: Representative δ⁵⁶Fe Values in Different Ore Deposit Types
| Deposit Type | δ⁵⁶Fe Range (‰) | Notes | Source |
| Magmatic Deposits | -0.52 to 0.62 | Slightly larger range than igneous rocks | mdpi.com |
| Skarn Deposits (Han-Xing, China) | +0.052 to +0.147 | Magnetite values, suggesting influence of isotopically light magmatic fluid and leaching | mdpi.com |
| Skarn Deposits (Pertek, Türkiye) | 0.272 to 0.361 (magnetite) | Indicates source from magmatic ore-forming fluids | mdpi.com |
| SEDEX Deposits | Negative values | Generally display negative Fe isotopic compositions | mdpi.com |
| Hydrothermal Ore Deposits | -1.75 to 0.92 | Broad variation range affected by multiple factors | mdpi.comresearchgate.net |
| Modern Seafloor Hydrothermal Sulfides | -2.15 to +0.39 | Large range of Fe isotope variations | mdpi.comresearchgate.net |
| BIF-hosted Hypogene Ores | Varied | Tendency towards moderately lighter values compared to precursor BIF in some deposits | researchgate.net |
Note: δ⁵⁶Fe values are relative to a standard, typically IRMM-014 or average igneous rocks.
The study of iron isotope systematics in ore-forming processes helps to unravel the complex interactions between fluids, rocks, and minerals that lead to the concentration of iron into economic deposits. Continued research and expansion of isotopic databases for various ore types will further enhance the utility of iron isotopes as a tool in economic geology researchgate.net.
Future Directions and Emerging Research Avenues for Iron 58
Advancements in High-Precision Iron-58 Isotope Analysis
Achieving high-precision measurements of iron isotopes, especially the less abundant ones like ⁵⁸Fe, is crucial for resolving subtle isotopic fractionation signals in natural samples. scholaris.ca Multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) has become the method of choice for precise measurement of natural variations in the isotopic composition of iron. anl.govresearchgate.netfrontiersin.org However, these measurements can be affected by instrumental mass bias and isobaric interferences, notably from ⁵⁴Cr on ⁵⁴Fe and ⁵⁸Ni on ⁵⁸Fe. researchgate.netfrontiersin.orgresearchgate.net
Future advancements in high-precision ⁵⁸Fe isotope analysis are focused on refining existing techniques and developing new approaches to minimize or correct for these analytical challenges. The use of double-spike techniques, involving the addition of a precisely known mixture of enriched isotopes (such as a ⁵⁷Fe-⁵⁸Fe double spike), is an effective method to quantify and correct for instrumental mass bias. researchgate.netfrontiersin.orgresearchgate.net Ongoing research aims to improve the accuracy and precision of these methods, particularly for samples with complex matrices that may contain interfering elements like calcium and aluminum. frontiersin.org
Furthermore, advancements in sample preparation techniques, such as improved ion exchange chromatography for isolating iron from complex matrices, are essential for reducing matrix effects and ensuring accurate isotopic analysis. scholaris.camdpi.com The development of standardized protocols for sample preparation and analysis will be vital for ensuring comparability of data across different laboratories and studies. frontiersin.orgnih.gov
Development of Novel Isotopic Tracer Methodologies
The stability and low natural abundance of ⁵⁸Fe make it an ideal stable isotopic tracer for tracking iron in various systems without the risks associated with radioactive isotopes. nih.govnih.gov Future research will focus on developing novel methodologies that leverage ⁵⁸Fe as a tracer to study iron biogeochemistry and physiological processes with unprecedented detail.
One promising area is the development of advanced tracer techniques for studying iron metabolism and kinetics in biological systems. nih.gov Methods like fecal recovery, plasma isotope appearance, erythrocyte iron incorporation, and iron isotope dilution utilize stable iron isotopes, including ⁵⁸Fe, to assess iron absorption, utilization, and loss in humans and animals. nih.govresearchgate.net Future work will explore the application of these techniques to investigate a wider range of conditions affecting iron metabolism and to assess the bioavailability of iron from different dietary sources and supplements. nih.goviaea.org
Beyond biological systems, novel tracer methodologies using ⁵⁸Fe are being developed for environmental and geological applications. This includes tracing metal sources and pathways in marine systems, understanding iron cycling at redox boundaries, and investigating the origin and transport of heavy metal pollutants in rivers. mdpi.comgeosociety.orgcopernicus.org The use of ⁵⁸Fe-labeled compounds in experimental studies will provide crucial data on iron isotope fractionation factors under various environmental conditions, improving the interpretation of natural iron isotope variations. geosociety.org
Interdisciplinary Integration of this compound Isotope Research in Earth, Planetary, and Biological Sciences
The application of iron isotopes has already demonstrated significant potential for interdisciplinary research. scispace.comfrontiersin.org Future directions will involve further integration of ⁵⁸Fe isotope research across Earth, planetary, and biological sciences to address fundamental questions in each field.
In Earth sciences, ⁵⁸Fe isotopes can provide insights into processes ranging from mineral weathering and soil formation to the evolution of the Earth's redox state and the cycling of iron in modern and ancient oceans. scispace.comgeosociety.orgcopernicus.orgethz.ch Future research will utilize high-precision ⁵⁸Fe measurements to better understand the influence of kinetic effects on iron isotope fractionation during mineral precipitation and dissolution, as well as to explore iron isotope variations in relatively unexplored areas like the deep biosphere. ethz.ch
Planetary science can benefit from ⁵⁸Fe isotope analysis to study the formation and differentiation of planetary bodies, including the Earth and Mars, which have distinct iron-rich components. wikipedia.organl.gov Analyzing the ⁵⁸Fe isotopic composition of extraterrestrial materials, such as meteorites, can provide clues about nucleosynthesis and the conditions in the early solar system. anl.govscitechdaily.com
In biological sciences, ⁵⁸Fe isotope research is poised to expand our understanding of iron homeostasis, the role of iron in various metabolic pathways, and the diagnosis of iron-related disorders. frontiersin.orgnih.govfrontiersin.org Future studies will likely focus on using ⁵⁸Fe tracers to investigate iron uptake strategies in plants, track iron in food chains, and explore the potential of iron isotopes as biomarkers for disease or metabolic conditions. frontiersin.orgethz.ch The integration of iron isotope data with other omics data (e.g., proteomics, metabolomics) holds promise for a more holistic understanding of iron's role in biological systems.
Q & A
Q. What are the isotopic properties of Iron-58, and how do they enable its use in tracer studies?
this compound (⁵⁸Fe) is a rare stable isotope with a natural abundance of 0.3% . Its low abundance and distinct mass (compared to dominant ⁵⁶Fe) make it ideal for isotopic labeling in biological and geochemical studies. Methodologically, researchers administer ⁵⁸Fe-enriched samples (e.g., in nutrition studies) and track its distribution using mass spectrometry, which distinguishes isotopes based on mass-to-charge ratios . This approach minimizes interference from natural ⁵⁶Fe, enabling precise measurement of metabolic pathways or mineral absorption in vivo.
Q. How is this compound employed in geological studies to investigate Earth's atmospheric evolution?
In geochemistry, ⁵⁸Fe/⁵⁶Fe ratios in sedimentary rocks serve as proxies for historical redox conditions. For example, shifts in isotopic ratios correlate with oxygenation events in Earth's early atmosphere. Researchers analyze these ratios via high-precision multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), calibrated against certified reference materials to ensure accuracy . This method avoids ambiguities from diagenetic alterations by focusing on authigenic minerals like pyrite.
Q. Table 1: Key Properties of Iron Isotopes
Advanced Research Questions
Q. How can experimental design address contradictions in ⁵⁸Fe/⁶⁰Fe distribution data from meteoritic samples?
Discrepancies arise when interpreting ⁶⁰Fe (a supernova-derived isotope) abundance using ⁵⁸Fe as a proxy. To resolve this, researchers must:
- Use laser ablation MC-ICP-MS to spatially resolve isotopic variations within individual meteorite grains, minimizing bulk sample averaging errors .
- Cross-validate with secondary ion mass spectrometry (SIMS) to confirm localized ⁵⁸Fe homogeneity, ensuring ⁶⁰Fe signals are not artifacts of heterogeneous mixing .
- Replicate analyses across multiple meteorite classes (e.g., chondrites, achondrites) to isolate supernova contributions from background galactic processes .
Q. What methodological challenges arise in producing Cobalt-58m via ⁵⁸Fe(p,n) reactions, and how are they mitigated?
The ⁵⁸Fe(p,n)⁵⁸mCo reaction requires high-purity ⁵⁸Fe targets and precise proton energy control (~10–15 MeV). Key steps include:
- Target Preparation : Electroplate enriched ⁵⁸Fe (≥99% isotopic purity) onto copper backings to minimize contaminants .
- Energy Calibration : Use stacked foil activation monitors (e.g., aluminum) to verify beam energy and profile .
- Yield Optimization : Measure excitation functions to identify energy windows maximizing ⁵⁸mCo production while suppressing competing ⁵⁸gCo (t₁/₂ = 70.9 d) via cross-section data .
Q. Table 2: Nuclear Reactions Involving ⁵⁸Fe
Q. How do researchers ensure isotopic fidelity in ⁵⁸Fe tracer studies when analyzing low-abundance biological samples?
- Sample Preparation : Digest tissues in ultrapure HNO₃ to eliminate organic matrix interference, followed by chromatographic separation (e.g., anion-exchange resins) to isolate Fe .
- Instrumental Calibration : Employ isotope dilution with ⁵⁷Fe or ⁵⁴Fe spikes to correct for mass-bias effects during MS analysis .
- Blank Correction : Run parallel samples spiked with natural-abundance Fe to quantify and subtract background ⁵⁸Fe signals .
Methodological Guidelines for Data Integrity
- Replication : Conduct triplicate measurements for isotopic ratios, reporting mean values with standard deviations .
- Interlaboratory Validation : Share samples with independent labs using alternative techniques (e.g., TIMS vs. MC-ICP-MS) to confirm reproducibility .
- Ethical Data Reporting : Disclose isotopic enrichment levels, detection limits, and statistical methods in publications to enable critical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
